molecular formula C10H17N3O4 B2911323 Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate CAS No. 2247207-50-5

Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate

Katalognummer B2911323
CAS-Nummer: 2247207-50-5
Molekulargewicht: 243.263
InChI-Schlüssel: YVRFLGQCBDUQHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. MPTP is a synthetic compound that is used to study the mechanisms of Parkinson's disease, a neurodegenerative disorder that affects millions of people worldwide.

Wirkmechanismus

Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate is converted into MPP+ (1-methyl-4-phenylpyridinium) in the brain, which is a potent neurotoxin that selectively damages the dopaminergic neurons in the substantia nigra pars compacta. This damage leads to a decrease in dopamine levels in the brain, resulting in the motor and cognitive impairments associated with Parkinson's disease.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease in animal models exhibits biochemical and physiological effects that are similar to those observed in human Parkinson's disease. These effects include a decrease in dopamine levels, loss of dopaminergic neurons, and the formation of Lewy bodies, which are protein aggregates that are characteristic of Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate is a useful tool for studying Parkinson's disease in animal models. It allows researchers to induce the disease in a controlled manner, which is not possible in human studies. However, there are some limitations to using this compound in lab experiments. The effects of this compound-induced Parkinson's disease in animal models may not fully reflect the complexity of human Parkinson's disease. Additionally, this compound is a potent neurotoxin that can cause adverse effects in animals, making it challenging to use in long-term studies.

Zukünftige Richtungen

There are many future directions for research involving Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate. One area of research is the development of new therapeutic interventions for Parkinson's disease. Researchers are exploring the use of this compound-induced Parkinson's disease in animal models to test potential treatments, such as gene therapy and stem cell therapy. Another area of research is the identification of biomarkers for Parkinson's disease. Researchers are studying the biochemical and physiological effects of this compound-induced Parkinson's disease to identify potential biomarkers that could aid in the early diagnosis and treatment of the disease. Finally, researchers are exploring the use of this compound in other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease, to gain a better understanding of these disorders' mechanisms.

Synthesemethoden

Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate is synthesized by a multi-step process that involves the reaction of various reagents. The synthesis of this compound begins with the reaction of 3-(2-methoxyethoxy)-1-methylpyrazole with ethyl chloroacetate, which produces ethyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate. This compound is then reacted with methyl iodide to produce this compound.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate is primarily used in scientific research to study the mechanisms of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the dopaminergic neurons in the brain, leading to motor and cognitive impairments. This compound is used to induce Parkinson's disease in animal models, allowing researchers to study the disease's progression and test potential therapeutic interventions.

Eigenschaften

IUPAC Name

methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4/c1-13-7-8(11-6-9(14)16-3)10(12-13)17-5-4-15-2/h7,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRFLGQCBDUQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OCCOC)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.